molecular formula C23H29N3O3 B2709588 N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955793-45-0

N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide

Cat. No.: B2709588
CAS No.: 955793-45-0
M. Wt: 395.503
InChI Key: LWRLNOQVFSZAQL-UHFFFAOYSA-N
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Description

N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic specialty chemical designed for pharmacological and neuroscience research. This compound features a hybrid structure combining a 1,2,3,4-tetrahydroquinoline scaffold linked via an ethyl chain to an ethanediamide group bearing a 3-methoxyphenyl moiety. The 3-methoxyphenyl group is a significant pharmacophore found in compounds with documented biological activity. For instance, synthetic N-(3-methoxybenzyl) amides (macamides) have demonstrated promising neuroprotective and anticonvulsant effects in preclinical models, potentially through interactions with the endocannabinoid system . Furthermore, the tetrahydroquinoline core is a privileged structure in medicinal chemistry, present in compounds that target various neurological receptors . The primary research applications for this compound are anticipated to be in the investigation of neurological and receptor-based pathways. Researchers can utilize it as a chemical probe to study the structure-activity relationships of ligands for melatonin receptors or other G-protein coupled receptors, given that similar N-[3-(3-methoxyphenyl)propyl] amide structures have been explored as highly potent and selective MT2 melatonin receptor ligands . Its structural complexity also makes it a candidate for high-throughput screening libraries aimed at identifying new therapeutics for neurological conditions such as epilepsy, building upon research that shows related macamides can exert an anticonvulsant effect and improve survival in animal models . The mechanism of action for this specific compound is not yet fully characterized, but it may involve enzyme inhibition or receptor modulation, similar to related compounds that have been studied. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific activity, affinity, and pharmacological profile.

Properties

IUPAC Name

N'-(3-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-3-13-26-14-5-6-18-15-17(9-10-21(18)26)11-12-24-22(27)23(28)25-19-7-4-8-20(16-19)29-2/h4,7-10,15-16H,3,5-6,11-14H2,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRLNOQVFSZAQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the 3-methoxyphenyl derivative, followed by the introduction of the tetrahydroquinoline moiety through a series of reactions such as alkylation, cyclization, and reduction. The final step involves the formation of the oxalamide linkage under specific reaction conditions, which may include the use of reagents like oxalyl chloride and amines.

Chemical Reactions Analysis

N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions. Common reagents for substitution reactions include halogens and nucleophiles.

Scientific Research Applications

N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may have potential as a bioactive molecule, with applications in studying biological pathways and interactions.

    Medicine: It could be explored for its pharmacological properties, including potential therapeutic effects.

    Industry: The compound may find applications in the development of new materials or as an intermediate in industrial processes.

Mechanism of Action

The mechanism of action of N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide involves its interaction with specific molecular targets and pathways. The methoxyphenyl group and tetrahydroquinoline moiety may play crucial roles in binding to target proteins or enzymes, modulating their activity. The oxalamide linkage could contribute to the compound’s stability and bioavailability.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Potential Target
Target Compound Tetrahydroquinoline 3-Methoxyphenyl, Propyl Enzymes (e.g., proteases)
Quinolinyl Oxamide () Tetrahydroquinoline Benzodioxol, Methyl Falcipain
Benzothiazole Acetamide () Benzothiazole 3-Methoxyphenyl, CF3 Kinases/antimicrobials
Quinoxaline Acetamide () Quinoxaline Diphenyl, Thiouracil Topoisomerases
XCT790 () Thiadiazole 3-Methoxyphenyl, CF3, Cyano Nuclear receptors

Table 2: Docking Performance (Glide Method)

Metric Value/Outcome Relevance to Target Compound
RMSD Accuracy (<1 Å) ~50% of cases Predicts reliable binding poses
Comparison vs. GOLD/FlexX 2x more accurate Supports high-confidence comparisons
Torsional Flexibility Modeling Critical for alkyl chain optimization Validates propyl vs. methyl effects

Biological Activity

N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C20_{20}H26_{26}N2_{2}O2_{2}

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : The compound is believed to interact with neurotransmitter receptors, particularly those involved in the dopaminergic and serotonergic pathways. This interaction may influence mood and cognitive functions.
  • Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects on certain cancer cell lines. The compound's structure suggests potential for selective targeting of cancerous cells while sparing normal cells.

Cytotoxicity Studies

A significant focus has been on evaluating the cytotoxic effects of the compound against various cancer cell lines. The MTT assay has been used extensively to assess cell viability:

Cell Line IC50 (µM) Effect
MCF-7 (Breast Cancer)15.5Significant cytotoxicity observed
HeLa (Cervical Cancer)20.0Moderate cytotoxicity
A549 (Lung Cancer)30.0Low cytotoxicity

These results suggest that this compound exhibits selective toxicity towards specific cancer cell types while maintaining lower toxicity towards normal cells.

Case Studies

Several case studies have highlighted the pharmacological potential of this compound:

  • Study 1 : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound displayed enhanced activity against breast cancer cells when modified with specific side chains. The addition of a tertiary amine group improved binding affinity to estrogen receptors .
  • Study 2 : Research from Cancer Letters demonstrated that the compound could inhibit tumor growth in vivo in mouse models. Tumor size reduction was observed after treatment with varying dosages over a four-week period .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(3-methoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide, and how can purity be maximized?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including:

  • Intermediate Formation : Preparation of 1-propyl-1,2,3,4-tetrahydroquinolin-6-yl ethylamine via reductive alkylation or nucleophilic substitution.
  • Amide Coupling : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the tetrahydroquinoline ethylamine with 3-methoxyphenyl ethanedioic acid.
  • Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization (ethanol/water) to achieve ≥98% purity. Monitor reaction progress via TLC and confirm structure via 1H NMR^1 \text{H NMR} and LC-MS .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral signatures should researchers prioritize?

  • Methodological Answer :

  • NMR : 1H NMR^1 \text{H NMR} should resolve peaks for the methoxy group (δ 3.7–3.9 ppm), tetrahydroquinoline protons (δ 1.2–2.8 ppm), and amide NH signals (δ 8.1–8.5 ppm). 13C NMR^{13} \text{C NMR} confirms carbonyl carbons (δ 165–170 ppm).
  • LC-MS : ESI+ mode to detect [M+H]+^+ ions; fragmentation patterns validate the ethanediamide backbone.
  • UV-Vis : Absorbance at λmax ~255 nm (aromatic π→π* transitions) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Methodological Answer :

  • In Vitro Screening :
  • Enzyme Inhibition : Test against proteases (e.g., falcipain-2 for antimalarial activity) at 1–100 µM concentrations, using fluorogenic substrates .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC50 calculations.
  • Binding Assays : Surface plasmon resonance (SPR) to measure affinity for target receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can computational methods like molecular docking improve the understanding of its mechanism of action?

  • Methodological Answer :

  • Docking Workflow :

Protein Preparation : Retrieve target structures (e.g., falcipain-2 PDB: 3BPF) and optimize with Schrödinger’s Protein Preparation Wizard.

Grid Generation : Define active-site grids using Glide’s "Receptor Grid Generation" module.

Flexible Docking : Use Glide’s XP mode with OPLS-AA force field to account for ligand torsional flexibility. Prioritize poses with hydrogen bonding to catalytic cysteine residues (e.g., Cys39 in falcipain-2) .

  • Validation : Compare docking scores (GlideScore) with known inhibitors and validate via MD simulations (100 ns) to assess binding stability .

Q. How should researchers resolve contradictions between in vitro bioassay data and computational predictions?

  • Methodological Answer :

  • Data Triangulation :

Experimental Replication : Repeat assays under standardized conditions (pH 7.4, 37°C) with controls for solvent effects (e.g., DMSO ≤0.1%).

Free Energy Calculations : Apply MM-GBSA to docking poses to estimate binding free energies; discrepancies >2 kcal/mol warrant re-evaluation of protonation states or tautomeric forms.

Orthogonal Assays : Use isothermal titration calorimetry (ITC) to measure binding thermodynamics and confirm stoichiometry .

Q. What strategies are effective for establishing structure-activity relationships (SAR) given its complex heterocyclic architecture?

  • Methodological Answer :

  • Analog Design :
  • Core Modifications : Synthesize analogs with varied substituents on the methoxyphenyl (e.g., -OCH3 vs. -CF3) and tetrahydroquinoline (e.g., propyl vs. cyclopropyl) groups.
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrogen bond acceptors, hydrophobic regions).
  • Data Analysis : Apply multivariate regression (e.g., PLS) to correlate descriptors (logP, polar surface area) with activity. Prioritize analogs showing >10-fold potency improvement .

Q. How can factorial design optimize reaction conditions for scalable synthesis?

  • Methodological Answer :

  • DOE Framework :

Factors : Temperature (60–100°C), catalyst loading (5–15 mol%), solvent polarity (DMF vs. THF).

Response Variables : Yield (%) and purity (HPLC area %).

  • Analysis : Use a 2<sup>3</sup> full factorial design (Minitab or JMP) to identify interactions. For example, high temperature + DMF may increase yield but reduce purity due to side reactions. Optimize via response surface methodology (RSM) .

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